![molecular formula C23H27N3O B2826183 1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-04-4](/img/structure/B2826183.png)

1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

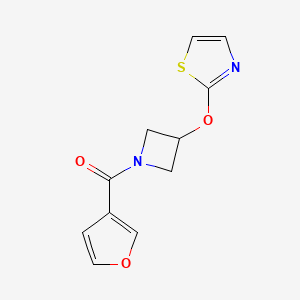

The compound “1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a pyrrolidin-2-one, which is a five-membered lactam (a cyclic amide). These structures suggest that the compound could potentially exhibit interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzimidazole and pyrrolidin-2-one moieties are both heterocyclic structures, which can have significant impacts on the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole and pyrrolidin-2-one rings. For example, the nitrogen atoms in the benzimidazole ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its stability and resistance to oxidation .Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition

The compound, as part of the pharmacokinetics and metabolism of dabigatran, a direct thrombin inhibitor, was studied for its metabolism and disposition in humans. The research highlighted the conversion of dabigatran etexilate to dabigatran, its bioavailability, and the primary metabolic reactions involving esterase-mediated hydrolysis, suggesting the potential for pharmacologically active concentrations after oral administration. The study also noted the minimal role of cytochrome P450 in metabolism, indicating low potential for clinically relevant drug interactions (Blech et al., 2008).

Environmental Exposure and Public Health

Research on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children discussed the widespread exposure and the associated developmental neurotoxicity. The study emphasized the importance of understanding exposure levels in the general population, especially among young children, to develop public health policies on the regulation and use of these chemicals (Babina et al., 2012).

Carcinogenicity and Diet

Multiple studies have focused on the presence and metabolism of heterocyclic amines, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), in various foods and their potential carcinogenic effects. These amines, formed during the cooking of meat and fish, have been implicated in human carcinogenesis. Research has explored the formation of macromolecular adducts, the metabolism of these compounds in humans and rodents, and the correlation between dietary intake and the formation of DNA adducts, providing insight into their role in the etiology of diseases like cancer and the importance of dietary factors (Wakabayashi et al., 1993; Ushiyama et al., 1991; Magagnotti et al., 2000; de Stefani et al., 1998; Turteltaub et al., 1999; Lightfoot et al., 2000).

Drug Metabolism and Pharmacokinetics

Research on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, highlighted the extensive metabolism of the drug, its elimination pathways, and the principal circulating components in plasma extracts. The study provided insights into the metabolic pathways and the potential implications for insomnia treatment (Renzulli et al., 2011).

Exposure Assessment and Biomarkers

A study on the effect of diet on serum albumin and hemoglobin adducts of PhIP in humans explored the potential of these adducts as biomarkers for assessing dietary exposure and internal PhIP dose. The research aimed to understand the role of heterocyclic amines in the etiology of diseases like colon cancer and highlighted the influence of dietary habits on the formation of adducts (Magagnotti et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c1-4-17-9-11-19(12-10-17)25-15-18(13-22(25)27)23-24-20-7-5-6-8-21(20)26(23)14-16(2)3/h5-12,16,18H,4,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMKKYCBPGJGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)

![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)

![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)

![Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate](/img/structure/B2826113.png)

![Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2826114.png)

![Pyridin-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2826120.png)

![N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide](/img/structure/B2826121.png)

![6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2826122.png)